molecular formula C10H14F3NO5 B15310330 Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid

Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid

Cat. No.: B15310330
M. Wt: 285.22 g/mol
InChI Key: XKFYQAWWBVKHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-1-methyl-2-oxabicyclo[211]hexane-3-carboxylate, trifluoroacetic acid is a complex organic compound with a unique bicyclic structureIts structure includes a bicyclo[2.1.1]hexane ring system, which is a saturated bicyclic structure that has been increasingly incorporated into newly developed bio-active compounds .

Preparation Methods

The synthesis of Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid involves several steps. One efficient and modular approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space. The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the desired product is obtained.

Chemical Reactions Analysis

Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of bio-active compounds. In medicine, it may be used in the design of new drugs and therapeutic agents. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds with potential biological activity .

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Generally, its effects are mediated through its interaction with biological molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid can be compared with other similar compounds, such as other bicyclo[2.1.1]hexane derivatives. These compounds share a similar bicyclic structure but may differ in their functional groups and overall properties.

Properties

Molecular Formula

C10H14F3NO5

Molecular Weight

285.22 g/mol

IUPAC Name

methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13NO3.C2HF3O2/c1-7-3-8(9,4-7)5(12-7)6(10)11-2;3-2(4,5)1(6)7/h5H,3-4,9H2,1-2H3;(H,6,7)

InChI Key

XKFYQAWWBVKHRC-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)C(=O)OC)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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